molecular formula C24H34O5 B1681253 Telocinobufagin CAS No. 472-26-4

Telocinobufagin

Cat. No.: B1681253
CAS No.: 472-26-4
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-ZBDZJSKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telocinobufagin is a cardiotonic steroid, specifically a bufadienolide, which is found in the skin secretions of toads. It is known for its ability to inhibit the sodium-potassium pump (Na+/K±ATPase), which plays a crucial role in cellular ion balance. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cardiac and renal dysfunction .

Mechanism of Action

Target of Action

Telocinobufagin (TBG) is an active component isolated from the traditional Chinese medicine ChanSu . The primary targets of this compound are Na+/K±ATPase and STAT3 signaling . Na+/K±ATPase is an enzyme that actively transports ions across cell membranes, and its inhibition is a key pharmacological property of this compound . STAT3 signaling is a crucial pathway in many cellular processes, including cell growth and apoptosis .

Mode of Action

This compound interacts with its targets primarily through inhibition . It inhibits the activity of Na+/K±ATPase, which leads to a cascade of signal transduction via protein-protein interactions . Additionally, this compound has been found to significantly inhibit STAT3 phosphorylation at tyrosine 705 (Y705) and its downstream targets .

Biochemical Pathways

This compound affects several biochemical pathways. It induces rapid ERK1/2 phosphorylation . It also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization . Furthermore, it has been found to promote renal fibrosis via Na+/K±ATPase profibrotic signaling pathways .

Pharmacokinetics

The pharmacokinetic characteristics of this compound are of wide variation . It has been predicted as one of the potential active substances of the Cinobufacini capsule . The exposure of this compound increases with the increase of the dose .

Result of Action

This compound has been found to suppress proliferation and metastasis and induce apoptosis in human non-small-cell lung cancer (NSCLC) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For example, the formulation in which this compound is delivered can affect its pharmacokinetics and, consequently, its efficacy

Biochemical Analysis

Biochemical Properties

Telocinobufagin interacts with various enzymes and proteins, primarily through its inhibition of the Na+/K±ATPase (NKA) activity . This inhibition activates signal transduction via protein-protein interactions . The diversity of endogenous bufadienolides, including this compound, and their mechanisms of action may indicate the presence of functional selectivity and unique cellular outcomes .

Cellular Effects

This compound has been found to induce changes in proliferation or viability of pig kidney (LLC-PK1) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis . This compound also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of NKA activity . It induces rapid ERK1/2 phosphorylation . Src and MEK1/2 inhibitors blunted the effect of other bufadienolides but not this compound . This compound also phosphorylates GSK-3β at inhibitory Ser9 .

Temporal Effects in Laboratory Settings

It has been observed that this compound, like the GSK-3β inhibitor BIO, stimulates GSK-3β phosphorylation at the deactivating site Ser9 .

Dosage Effects in Animal Models

In animal models, continuous infusion of this compound results in increased proteinuria and cystatin C in mice expressing wild-type NKA α-1 . These effects are significantly attenuated in mice with a genetic reduction of NKA α-1 .

Metabolic Pathways

This compound is involved in the Na+/K±ATPase pathway . It inhibits NKA activity, which in turn activates signal transduction via protein-protein interactions .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. It has been found to impair the Wnt/β-catenin pathway, suggesting that it may interact with components of this pathway located in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of telocinobufagin involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and lactonization reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research or industrial setup .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, such as the skin of toads. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Telocinobufagin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Telocinobufagin is part of the bufadienolide family, which includes other compounds like:

Uniqueness

What sets this compound apart from these similar compounds is its specific binding affinity and inhibitory effect on the Na+/K±ATPase enzyme. While other bufadienolides also inhibit this enzyme, this compound has been shown to have unique cellular effects, such as inducing apoptosis in certain cell types .

Properties

IUPAC Name

5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSOJKPTQWWJJD-ZBDZJSKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316861
Record name Telocinobufagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-26-4
Record name Telocinobufagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telocinobufagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telocinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Telocinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Telocinobufagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telocinobufagin
Reactant of Route 2
Telocinobufagin
Reactant of Route 3
Telocinobufagin
Reactant of Route 4
Telocinobufagin
Reactant of Route 5
Telocinobufagin
Reactant of Route 6
Telocinobufagin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.